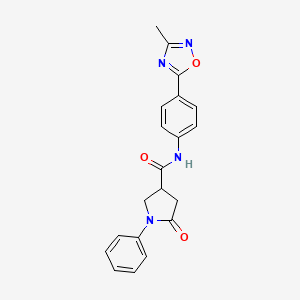

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of compounds containing the 1,2,4-oxadiazole motif can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of compounds containing the 1,2,4-oxadiazole motif has been studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine” has a molecular weight of 203.25 g/mol .科学的研究の応用

Anticancer Activity

Research has highlighted the synthesis and evaluation of compounds with structures related to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, demonstrating significant anticancer activities. A study by Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of such compounds, revealing moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antidiabetic Screening

Lalpara et al. (2021) synthesized a series of N-substituted derivatives and evaluated them for in vitro antidiabetic activity. These compounds were assessed using the α-amylase inhibition assay, showcasing their potential in antidiabetic research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial and Antioxidant Activities

George et al. (2010) reported the synthesis and evaluation of antioxidant activity of certain derivatives, indicating their effectiveness in oxidative stress-related conditions. This study provides insights into the potential application of these compounds in combating oxidative damage and enhancing antioxidant defenses (George, Sabitha, Kumar, & Ravi, 2010).

Insecticidal Activity

Qi et al. (2014) investigated the synthesis, insecticidal activity, and structure-activity relationships of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings. Their findings suggested that these compounds possess good insecticidal activities against the diamondback moth, which could be pivotal in agricultural pest control strategies (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

Antitubercular Activities

Nayak et al. (2016) synthesized and evaluated the antitubercular activities of new amide derivatives against Mycobacterium tuberculosis. This research highlights the compound's promising lead molecule with significant activity, suggesting potential applications in tuberculosis treatment (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

将来の方向性

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .

作用機序

Target of Action

The compound N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial effects againstXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria are responsible for serious diseases in rice, impacting food security .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms . The oxadiazole ring is a bioisostere of amide and shows better hydrolytic and metabolic stability , which could enhance the compound’s interaction with its targets.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit the growth of bacteria such as Xoo and Xoc , which could involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Pharmacokinetics

The 1,2,4-oxadiazole ring is known to enhance hydrolytic and metabolic stability , which could potentially improve the bioavailability of the compound.

Result of Action

The compound exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also shows strong antibacterial effects on Xoo and Xoc . These results indicate that the compound could be used as a potential alternative for discovering novel antibacterial agents .

特性

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-13-21-20(27-23-13)14-7-9-16(10-8-14)22-19(26)15-11-18(25)24(12-15)17-5-3-2-4-6-17/h2-10,15H,11-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSAKJNMHPYWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2797365.png)

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797367.png)

![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)

![2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2797371.png)

![(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2797377.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)